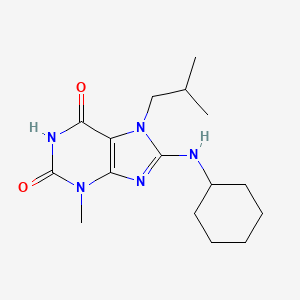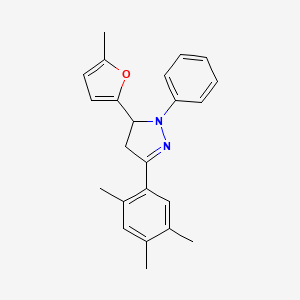
2,3-Diallyl-1,2,3,4-tetrahydro-quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2,3-Diallyl-1,2,3,4-tétrahydro-quinoxaline est un composé hétérocyclique appartenant à la famille des quinoxalines. Les quinoxalines sont connues pour leurs diverses activités biologiques et leurs applications dans divers domaines, y compris la chimie médicinale, la science des matériaux et la synthèse organique. La présence du noyau tétrahydro-quinoxaline, ainsi que les groupes diallyliques, confère à ce composé des propriétés chimiques uniques, ce qui en fait un sujet d'intérêt dans la recherche scientifique.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la 2,3-Diallyl-1,2,3,4-tétrahydro-quinoxaline implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la sélection de matériaux de départ appropriés, tels que les 1,2-diamines et les 1,2-dicarbonyl.
Réaction de cyclisation : L'étape clé implique la cyclisation de ces matériaux de départ pour former le noyau tétrahydro-quinoxaline. Cela peut être réalisé par diverses méthodes, y compris
Méthodes de production industrielle
La production industrielle de 2,3-Diallyl-1,2,3,4-tétrahydro-quinoxaline peut impliquer des versions optimisées des voies synthétiques ci-dessus, en mettant l'accent sur l'évolutivité, la rentabilité et la durabilité environnementale. Les catalyseurs et les solvants réutilisables et écologiquement bénins sont souvent préférés dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
La 2,3-Diallyl-1,2,3,4-tétrahydro-quinoxaline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoxaline avec différents états d'oxydation.
Réduction : Les réactions de réduction peuvent modifier davantage le noyau tétrahydro-quinoxaline.
Substitution : Les groupes allyles peuvent participer à des réactions de substitution, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent l'iode, le nitrate de cérium d'ammonium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium, l'hydrure de lithium et d'aluminium et l'hydrogénation catalytique sont fréquemment utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes (par exemple, le brome, le chlore) et les bases (par exemple, le carbonate de potassium).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de quinoxaline, tandis que les réactions de substitution peuvent produire divers dérivés allylés.
4. Applications de la recherche scientifique
La 2,3-Diallyl-1,2,3,4-tétrahydro-quinoxaline a plusieurs applications dans la recherche scientifique :
Chimie : Elle sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes et de ligand en chimie de coordination.
Biologie : L'activité biologique du composé est intéressante pour le développement de nouveaux produits pharmaceutiques, en particulier pour ses propriétés potentielles antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : La recherche sur ses propriétés médicinales comprend des études sur son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : En science des matériaux, il est utilisé dans le développement de semi-conducteurs organiques, de colorants et de matériaux électroluminescents.
5. Mécanisme d'action
Le mécanisme d'action de la 2,3-Diallyl-1,2,3,4-tétrahydro-quinoxaline implique son interaction avec des cibles moléculaires et des voies spécifiques. Celles-ci peuvent inclure :
Inhibition enzymatique : Le composé peut inhiber certaines enzymes, affectant les voies métaboliques.
Liaison au récepteur : Il peut se lier à des récepteurs spécifiques, modulant les voies de signalisation cellulaire.
Interaction avec l'ADN : Le composé peut interagir avec l'ADN, influençant l'expression des gènes et les fonctions cellulaires.
Applications De Recherche Scientifique
2,3-Diallyl-1,2,3,4-tetrahydro-quinoxaline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into its medicinal properties includes studies on its potential as a therapeutic agent for various diseases.
Industry: In materials science, it is used in the development of organic semiconductors, dyes, and electroluminescent materials.
Mécanisme D'action
The mechanism of action of 2,3-Diallyl-1,2,3,4-tetrahydro-quinoxaline involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Composés similaires
2,3-Diphényl-1,2,3,4-tétrahydro-quinoxaline : Structure similaire mais avec des groupes phényles au lieu de groupes allyles.
1,2,3,4-Tétrahydro-quinoxaline : Manque les groupes allyles, offrant une structure plus simple.
Quinoxaline : Le composé parent entièrement aromatique sans les modifications tétrahydro ou allyles.
Unicité
La 2,3-Diallyl-1,2,3,4-tétrahydro-quinoxaline est unique en raison de la présence à la fois du noyau tétrahydro-quinoxaline et des groupes diallyliques. Cette combinaison confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C14H18N2 |
|---|---|
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
2,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C14H18N2/c1-3-7-11-12(8-4-2)16-14-10-6-5-9-13(14)15-11/h3-6,9-12,15-16H,1-2,7-8H2 |
Clé InChI |
MLKXLUABNFQTNB-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1C(NC2=CC=CC=C2N1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637074.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637079.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B11637095.png)

![3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B11637101.png)
![ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11637117.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11637127.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide](/img/structure/B11637128.png)

![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637145.png)
![N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11637147.png)
![N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11637151.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11637161.png)
